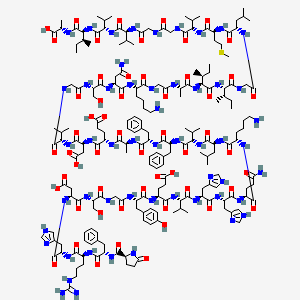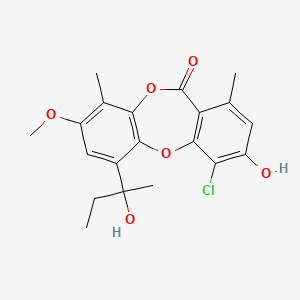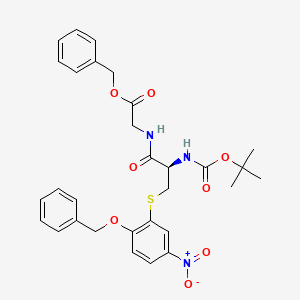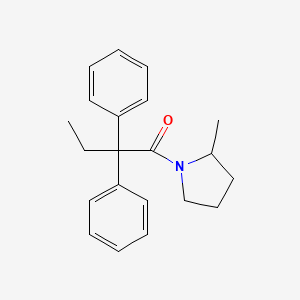![molecular formula C74H156N6O8 B13825197 2-[2-[Bis(carboxylatomethyl)amino]ethyl-(carboxylatomethyl)amino]acetate;tetrabutylazanium](/img/structure/B13825197.png)
2-[2-[Bis(carboxylatomethyl)amino]ethyl-(carboxylatomethyl)amino]acetate;tetrabutylazanium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tetrakis(tetrabutylammonium) ethylenediaminetetraacetate is a complex chemical compound known for its unique properties and applications in various scientific fields. It is a derivative of ethylenediaminetetraacetic acid (EDTA) and is often used in research and industrial applications due to its ability to form stable complexes with metal ions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of tetrakis(tetrabutylammonium) ethylenediaminetetraacetate typically involves the reaction of ethylenediaminetetraacetic acid with tetrabutylammonium hydroxide. The reaction is carried out in an aqueous medium, and the product is isolated by precipitation or crystallization. The reaction conditions, such as temperature and pH, are carefully controlled to ensure the formation of the desired product.
Industrial Production Methods: In industrial settings, the production of tetrakis(tetrabutylammonium) ethylenediaminetetraacetate follows similar principles but on a larger scale. The process involves the use of high-purity reagents and advanced purification techniques to obtain a product that meets stringent quality standards. The compound is often supplied as a 30% solution for ease of handling and application .
Analyse Chemischer Reaktionen
Types of Reactions: Tetrakis(tetrabutylammonium) ethylenediaminetetraacetate undergoes various chemical reactions, including complexation, substitution, and redox reactions. Its ability to form stable complexes with metal ions makes it a valuable reagent in analytical chemistry and coordination chemistry.
Common Reagents and Conditions: The compound reacts with metal ions such as calcium, magnesium, and iron under mild conditions. The reactions are typically carried out in aqueous solutions, and the pH is adjusted to optimize the complexation process. Common reagents used in these reactions include metal salts and buffers to maintain the desired pH .
Major Products Formed: The major products formed from the reactions of tetrakis(tetrabutylammonium) ethylenediaminetetraacetate are metal-EDTA complexes. These complexes are highly stable and are used in various applications, including water treatment, analytical chemistry, and as catalysts in chemical reactions .
Wissenschaftliche Forschungsanwendungen
Tetrakis(tetrabutylammonium) ethylenediaminetetraacetate has a wide range of applications in scientific research. In chemistry, it is used as a chelating agent to sequester metal ions and prevent unwanted side reactions. In biology, it is employed in enzyme assays and as a stabilizing agent for proteins and nucleic acids. In medicine, it is used in diagnostic assays and as a component of certain pharmaceutical formulations. In industry, it is used in water treatment processes to remove heavy metals and in the production of high-purity chemicals .
Wirkmechanismus
The mechanism of action of tetrakis(tetrabutylammonium) ethylenediaminetetraacetate involves the formation of stable complexes with metal ions. The ethylenediaminetetraacetate moiety binds to metal ions through its carboxylate and amine groups, forming a chelate ring. This chelation process effectively sequesters metal ions, preventing them from participating in unwanted chemical reactions. The tetrabutylammonium cations provide solubility and stability to the compound in various solvents .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds: Similar compounds to tetrakis(tetrabutylammonium) ethylenediaminetetraacetate include other EDTA derivatives such as disodium ethylenediaminetetraacetate and calcium disodium ethylenediaminetetraacetate. These compounds also function as chelating agents and have similar applications in various fields .
Uniqueness: What sets tetrakis(tetrabutylammonium) ethylenediaminetetraacetate apart from other EDTA derivatives is its enhanced solubility and stability in organic solvents. This property makes it particularly useful in applications where traditional EDTA derivatives may not be suitable. Additionally, the tetrabutylammonium cations provide unique interactions with other chemical species, further expanding its range of applications .
Eigenschaften
Molekularformel |
C74H156N6O8 |
|---|---|
Molekulargewicht |
1258.1 g/mol |
IUPAC-Name |
2-[2-[bis(carboxylatomethyl)amino]ethyl-(carboxylatomethyl)amino]acetate;tetrabutylazanium |
InChI |
InChI=1S/4C16H36N.C10H16N2O8/c4*1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4;13-7(14)3-11(4-8(15)16)1-2-12(5-9(17)18)6-10(19)20/h4*5-16H2,1-4H3;1-6H2,(H,13,14)(H,15,16)(H,17,18)(H,19,20)/q4*+1;/p-4 |
InChI-Schlüssel |
JPWJTVNTIDKPPQ-UHFFFAOYSA-J |
Kanonische SMILES |
CCCC[N+](CCCC)(CCCC)CCCC.CCCC[N+](CCCC)(CCCC)CCCC.CCCC[N+](CCCC)(CCCC)CCCC.CCCC[N+](CCCC)(CCCC)CCCC.C(CN(CC(=O)[O-])CC(=O)[O-])N(CC(=O)[O-])CC(=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[2-(2-Methylphenyl)-1,3-dioxolan-4-yl]methanol](/img/structure/B13825133.png)




![1H-Cycloprop[d]imidazo[1,2-b]pyridazine(9CI)](/img/structure/B13825157.png)

![5-Hydroxybicyclo[5.2.0]nona-1,4,6-trien-3-one](/img/structure/B13825172.png)



![(4E)-2-methoxy-4-[(2Z)-2-[(5E)-5-(6-oxocyclohexa-2,4-dien-1-ylidene)-1-phenyl-1,2,4-triazolidin-3-ylidene]ethylidene]cyclohexa-2,5-dien-1-one](/img/structure/B13825183.png)
![[(2S,3R,4S,5S,6R)-3-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl] (4aS,6aR,6aS,6bR,8aR,9S,10S,11R,12aR,14bS)-10,11-dihydroxy-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate](/img/structure/B13825184.png)
